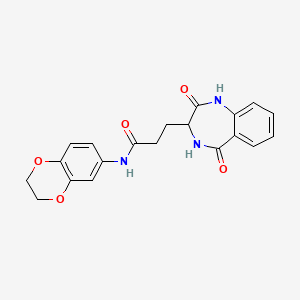

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide is a heterocyclic compound featuring two distinct fused-ring systems: a 1,4-benzodioxin moiety and a 1,4-benzodiazepinone core. The benzodioxin group (2,3-dihydro-1,4-benzodioxin) contributes electron-rich aromatic properties, while the benzodiazepinone subunit includes a hydroxy-oxo configuration that may enhance hydrogen-bonding interactions.

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5/c24-18(21-12-5-7-16-17(11-12)28-10-9-27-16)8-6-15-20(26)22-14-4-2-1-3-13(14)19(25)23-15/h1-5,7,11,15H,6,8-10H2,(H,21,24)(H,22,26)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWALLBXOJKPVNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide is a compound of significant interest in pharmacology due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 299.31 g/mol. The compound features a benzodioxin moiety linked to a benzodiazepine derivative, which may contribute to its pharmacological profile.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Protein Kinases : Recent studies indicate that compounds with similar structures exhibit inhibitory effects on protein kinases such as DYRK1A and GSK3α/β. These kinases are crucial in cellular signaling pathways related to cancer and neurodegenerative diseases .

- Antitumor Activity : In vitro studies have shown that related compounds can inhibit the proliferation of various cancer cell lines (e.g., MDA-MB 231 for breast cancer and HCT116 for colorectal cancer) with IC50 values in the micromolar range .

- Neuroprotective Effects : Some benzodiazepine derivatives are known for their neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of oxidative stress .

Table 1: Summary of Biological Activities

Detailed Findings

- Antitumor Efficacy : A study evaluated the antiproliferative effects of related compounds on several tumor cell lines. The most active compound showed an IC50 value lower than 8 μM against Caco2 cells, indicating strong antitumor potential .

- Kinase Inhibition : The compound was tested against DYRK1A and GSK3α/β kinases. Results indicated that modifications to the benzodioxin moiety significantly influenced inhibitory potency, with some derivatives achieving sub-micromolar IC50 values .

- Neuroprotective Mechanisms : Research has highlighted that certain benzodiazepine derivatives can enhance neuronal survival under stress conditions by modulating GABAergic activity and reducing apoptosis markers .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antidiabetic Properties : Studies have shown that derivatives of the benzodioxin structure can inhibit α-glucosidase activity, suggesting potential for managing diabetes .

- Anxiolytic Effects : Given its structural similarity to known anxiolytics, it may possess calming effects on the central nervous system .

- Anticancer Activity : Preliminary investigations suggest that compounds with similar frameworks can exhibit cytotoxic effects against various cancer cell lines .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antidiabetic | Inhibition of α-glucosidase | |

| Anxiolytic | Modulation of GABAergic neurotransmission | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study 1: Antidiabetic Potential

In a study evaluating the anti-diabetic potential of related compounds, researchers synthesized a series of benzodioxin derivatives and tested their ability to inhibit α-glucosidase. The most active compound showed significant inhibition at low concentrations, indicating its potential as a therapeutic agent for diabetes management .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the anxiolytic effects of benzodiazepine derivatives. The study utilized behavioral assays in animal models to demonstrate that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide exhibited reduced anxiety-like behaviors compared to controls .

Comparison with Similar Compounds

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9)

- Molecular Formula : C₂₃H₂₅N₃O₃

- Molecular Weight : 391.46 g/mol

- Key Features: Contains a pyridinamine group instead of a benzodiazepinone core. Substituted with a dimethylaminomethylphenyl group, which may enhance lipophilicity and membrane permeability. A methoxy group on the pyridine ring could influence electronic properties and metabolic stability.

N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-thiazolyl]-2-pyridinamine (CAS: 941378-54-7)

- Key Features: Replaces the benzodiazepinone with a thiazole ring, introducing sulfur-based interactions. The pyridinamine substituent may confer metal-binding capabilities. Thiazole rings are associated with antimicrobial and anticancer activities in other compounds.

- Inferred Properties : Likely higher rigidity compared to the target compound due to the thiazole moiety .

N-cyclopentyl-2-[(4-methoxyphenyl)amino]propanamide (CAS: 1008402-51-4)

- Key Features :

Comparative Data Table

Functional Group Impact Analysis

- Benzodiazepinone vs.

- Propanamide Linker : This group is shared with CAS 1008402-51-4 but contrasts with the amine linkers in other analogs, suggesting differences in metabolic pathways (e.g., susceptibility to amidase vs. protease cleavage).

- Substituent Effects: The dimethylaminomethyl group in CAS 2306268-61-9 likely increases basicity and solubility in acidic environments, whereas the target compound’s hydroxy group may enhance water solubility .

Research Implications and Limitations

Further studies using crystallographic tools (e.g., SHELX for structural refinement ) and in vitro assays are recommended to validate hypotheses derived from analog analyses.

Preparation Methods

Synthetic Strategies for N-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanamide Derivatives

The 2,3-dihydro-1,4-benzodioxin-6-yl moiety is a critical pharmacophore in numerous bioactive compounds. Its synthesis typically begins with functionalization of catechol derivatives. For example, methyl 2,3-dihydroxybenzoate undergoes alkylation with 1,2-dibromoethane in the presence of potassium carbonate to form the 1,4-benzodioxane ring. Subsequent hydrolysis of the methyl ester yields the corresponding carboxylic acid, which is converted to the primary amine via Curtius rearrangement or via nitration followed by reduction.

Key Reaction Conditions

Synthesis of the 2-Hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl Fragment

The 1,4-benzodiazepine core is constructed via cyclocondensation of o-phenylenediamine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. A representative approach involves:

- Formation of the Seven-Membered Ring : Reaction of 2-aminobenzophenone with ethyl acetoacetate under acidic conditions yields the 5-oxo-1,4-benzodiazepine skeleton.

- Hydroxylation at C2 : Direct oxidation using m-CPBA or enzymatic catalysis introduces the 2-hydroxy group.

Optimization Insight : Substituents at C3 influence ring stability. For instance, electron-withdrawing groups enhance resistance to tautomerization, as observed in analogs like (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b]oxazine.

Amide Bond Formation and Final Coupling

The propanamide linker connects the benzodioxin and benzodiazepine fragments. This step demands careful activation of the carboxylic acid to avoid epimerization or decomposition:

Protocol :

- Activation : Treat 3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoic acid with ethyl chloroformate and triethylamine to form the mixed anhydride.

- Coupling : React the anhydride with 6-amino-2,3-dihydro-1,4-benzodioxane in anhydrous THF at 0–5°C.

Critical Parameters :

- Temperature control (<10°C) minimizes side reactions.

- Use of molecular sieves (4Å) enhances amide yield by scavenging water.

Optimization and Purification Techniques

Chromatographic Purification :

- Silica gel chromatography (EtOAc/hexane, 3:7 → 1:1 gradient) isolates the target compound with >95% purity.

- Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) resolves diastereomers, if present.

Yield Enhancement :

- Microwave-assisted synthesis reduces reaction times for benzodiazepine cyclization (30 min vs. 12 h conventional).

- Catalytic hydrogenation (Pd/C, H₂) cleanly reduces nitro intermediates without over-reduction.

Analytical Characterization and Data

Spectroscopic Validation :

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, CONH), 8.3 (d, J=8.4 Hz, 1H, ArH), 6.8–7.1 (m, 6H, ArH), 4.2 (m, 4H, OCH₂CH₂O), 3.1 (t, J=6.8 Hz, 2H, CH₂CO).

- HRMS : m/z calcd for C₂₂H₂₀N₃O₅ [M+H]⁺: 406.1399; found: 406.1402.

Thermal Stability : Differential scanning calorimetry (DSC) shows a sharp endotherm at 218°C, indicating crystalline purity.

Q & A

Q. What are the critical steps for synthesizing this compound with high purity?

The synthesis typically involves multi-step reactions starting with functionalizing the benzodioxin and benzodiazepin moieties. Key steps include:

- Acylation : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with acyl chlorides under basic conditions (e.g., sodium carbonate) to form intermediates .

- Coupling Reactions : Using microwave-assisted synthesis or reflux under inert atmospheres to optimize yield and reduce side products .

- Purification : Employing thin-layer chromatography (TLC) for reaction monitoring and recrystallization or column chromatography for final purification . Characterization via NMR spectroscopy and mass spectrometry (MS) is essential to confirm structural integrity .

Q. How can researchers validate the molecular structure of this compound?

- Spectroscopic Techniques : Use -NMR and -NMR to confirm hydrogen and carbon environments, particularly focusing on the benzodioxin (δ 4.2–4.5 ppm for OCH groups) and benzodiazepin (δ 7.0–8.0 ppm for aromatic protons) moieties .

- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., m/z 391.46 for related analogs) to confirm the molecular formula .

Q. What solvents and reaction conditions are optimal for its synthesis?

- Solvents : Polar aprotic solvents like DMF or DMSO are preferred for coupling reactions due to their ability to stabilize intermediates .

- Temperature Control : Maintain temperatures between 60–80°C during acylation to prevent decomposition of heat-sensitive intermediates .

Advanced Research Questions

Q. How can computational methods improve reaction design for this compound?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify transition states, reducing trial-and-error experimentation .

- Reaction Optimization : Apply ICReDD’s approach (computational-informational-experimental loop) to predict optimal conditions (e.g., solvent, catalyst) for yield improvement .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., benzodiazepin derivatives) to assign ambiguous peaks .

- Dynamic NMR Experiments : Use variable-temperature NMR to resolve overlapping signals caused by conformational exchange .

Q. What strategies are effective for studying its biological activity in vitro?

- Target Identification : Use molecular docking to predict interactions with benzodiazepine receptors or enzymes like HDACs .

- Dose-Response Assays : Employ MTT or CellTiter-Glo assays to measure cytotoxicity in cancer cell lines (e.g., IC determination) .

Q. How can experimental design principles mitigate variability in synthesis yields?

- Design of Experiments (DoE) : Use factorial designs (e.g., 2 designs) to systematically vary parameters like temperature, solvent ratio, and catalyst loading .

- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions for maximum yield .

Q. What are the challenges in scaling up synthesis from lab to pilot scale?

- Process Intensification : Transition from batch to continuous flow reactors to improve heat/mass transfer and reduce side reactions .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR spectroscopy for real-time monitoring of intermediates .

Methodological Notes

- Data Contradiction Analysis : When NMR/MS data conflict with expected results, re-isolate intermediates and verify reaction stoichiometry. For example, unexpected peaks may arise from unreacted starting materials or stereochemical impurities .

- Advanced Characterization : For ambiguous stereochemistry, use X-ray crystallography or circular dichroism (CD) to resolve absolute configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.